molecular formula C23H18N4O3S B11973886 2-[(5Z)-5-(1-allyl-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate

2-[(5Z)-5-(1-allyl-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate

Katalognummer: B11973886
Molekulargewicht: 430.5 g/mol
InChI-Schlüssel: FVKXMZAERCNEMY-LVZFUZTISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(5Z)-5-(1-allyl-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines an indole moiety, a thiazolo[3,2-b][1,2,4]triazole ring, and a phenyl acetate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-(1-allyl-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate typically involves multiple steps:

    Formation of the Indole Moiety: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Allylation: The indole derivative is then allylated using allyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Ring: This step involves the cyclization of a thiosemicarbazide derivative with an appropriate α-haloketone under basic conditions.

    Coupling Reaction: The indole and thiazolo[3,2-b][1,2,4]triazole intermediates are coupled together using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Acetylation: Finally, the phenyl acetate group is introduced via acetylation using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(5Z)-5-(1-allyl-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and acetate groups, using nucleophiles such as amines or thiols.

    Cyclization: Intramolecular cyclization reactions can occur under acidic or basic conditions, leading to the formation of additional ring structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic conditions.

    Cyclization: Acidic or basic catalysts, elevated temperatures.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Reduced derivatives.

    Substitution: Substituted derivatives with various functional groups.

    Cyclization: Additional ring structures.

Wissenschaftliche Forschungsanwendungen

2-[(5Z)-5-(1-allyl-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Materials Science: The compound’s heterocyclic structure may impart interesting electronic and optical properties, making it useful in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Wirkmechanismus

The mechanism of action of 2-[(5Z)-5-(1-allyl-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate depends on its specific application. In medicinal chemistry, for example, the compound may exert its effects by:

    Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.

    Receptor Binding: Interacting with specific receptors on the cell surface, leading to changes in cellular signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, disrupting DNA replication and transcription.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[(5Z)-5-(1-allyl-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate: shares similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C23H18N4O3S

Molekulargewicht

430.5 g/mol

IUPAC-Name

[2-[(5Z)-6-oxo-5-(1-prop-2-enyl-2H-indol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate

InChI

InChI=1S/C23H18N4O3S/c1-3-12-26-13-17(15-8-4-6-10-18(15)26)20-22(29)27-23(31-20)24-21(25-27)16-9-5-7-11-19(16)30-14(2)28/h3-11H,1,12-13H2,2H3/b20-17+

InChI-Schlüssel

FVKXMZAERCNEMY-LVZFUZTISA-N

Isomerische SMILES

CC(=O)OC1=CC=CC=C1C2=NN3C(=O)/C(=C\4/CN(C5=CC=CC=C45)CC=C)/SC3=N2

Kanonische SMILES

CC(=O)OC1=CC=CC=C1C2=NN3C(=O)C(=C4CN(C5=CC=CC=C45)CC=C)SC3=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.